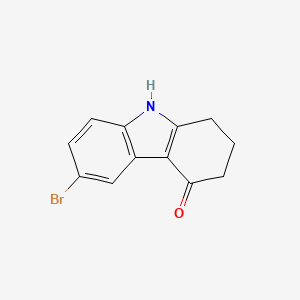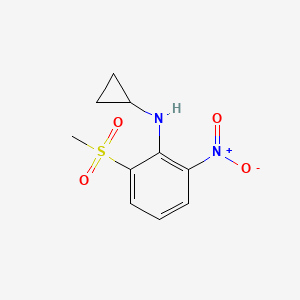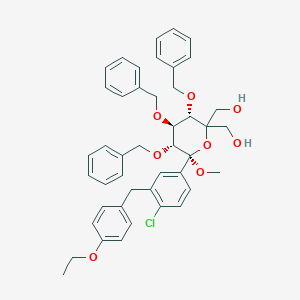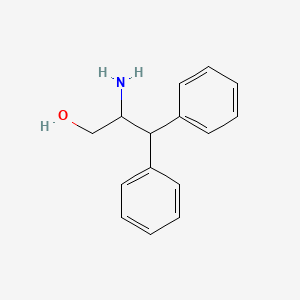
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is a chemical compound with a unique structure that includes a thioxanthene core substituted with a methyl group and three ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthioxanthone with strong oxidizing agents to introduce the ketone functionalities at the 9, 10, and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthene derivatives.
Aplicaciones Científicas De Investigación
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Thioxanthone: A related compound with similar structural features but different functional groups.
Uniqueness
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of three ketone functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
14753-21-0 |
|---|---|
Fórmula molecular |
C14H10O3S |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
2-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)18(13,16)17/h2-8H,1H3 |
Clave InChI |
OFQWOKQMFNXHKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8533424.png)


![N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B8533465.png)
